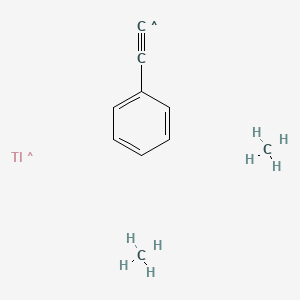

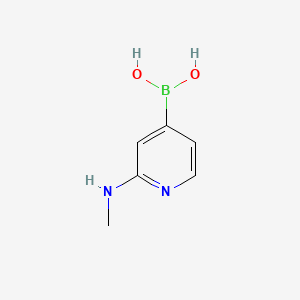

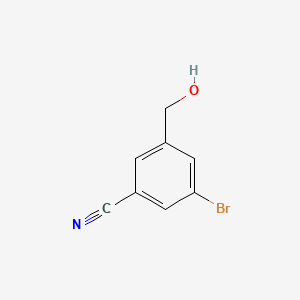

![molecular formula C21H33NO3 B592788 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid CAS No. 1101136-50-8](/img/structure/B592788.png)

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid is a simple amide based on ®-α-norleucine . It is a synthetic fatty acid that has been used in research and development for many years. It is a structural analog of naturally occurring fatty acids, such as linoleic acid and oleic acid.

Molecular Structure Analysis

The molecular formula of this compound is C21H33NO3 . It has a molecular weight of 347.5 g/mol . The InChIKey, a unique identifier for chemical substances, is ANTPELWBOPVWPH-LJQANCHMSA-N .Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a topological polar surface area of 66.4 Ų .科学的研究の応用

Protein Inhibition

This compound is a selective and potent inhibitor of sPLA2 . It exhibits 95% inhibition of sPLA2 at 0.091 mole fraction without affecting the activities of cPLA2 or iPLA2 . This makes it a valuable tool in studying the role and function of sPLA2 in various biological processes.

Foldamer Construction

A study by Luppi et al. (2004) explored the synthesis and conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid. This compound may represent a new type of tool for constructing beta-pseudopeptide foldamers. These molecules show potential for biological applications due to their ability to fold in a regular helical structure in aqueous solutions, which are significant for biological systems.

Synthesis of γ‐Oxo and γ‐Aryl α‐Amino Acids

Chacko and Ramapanicker (2012) reported a synthesis method for γ-oxo and γ-aryl α-amino acids. These compounds are known for their biological properties and as active components in many drugs. Their method provides a viable and economical approach, potentially complementing existing synthesis techniques.

Tyrosinase Inhibition

Kaatz et al. (1999) investigated the inhibition of mushroom tyrosinase by kojic acid octanoates. These compounds were shown to be non-competitive inhibitors of mushroom tyrosinase, relevant in dermatological applications.

Peptide Synthesis and Medicinal Chemistry

Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline for application in peptides and medicinal chemistry. Their inclusion in model peptides suggests potential use in probes and sensitive detection by 19F NMR.

Amino Acid Synthesis for Peptide Synthesis

Machetti et al. (2004) reported the synthesis of 4-aminopipecolic acid, a conformationally constrained amino acid for solid-phase peptide synthesis. This compound is a structural analog of naturally occurring fatty acids, such as linoleic acid and oleic acid.

作用機序

Target of Action

The primary target of 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid is secretory phospholipase A2 (sPLA2) . sPLA2 is an enzyme that catalyzes the hydrolysis of fatty acids, playing a crucial role in the metabolism of lipids .

Mode of Action

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid acts as a selective and potent inhibitor of sPLA2 . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of fatty acids .

Biochemical Pathways

By inhibiting sPLA2, 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid affects the metabolism of lipids . sPLA2 normally catalyzes the release of arachidonic acid from glycerophospholipids, which is a key step in the synthesis of eicosanoids, a group of signaling molecules involved in inflammation and immunity . By inhibiting sPLA2, this compound can potentially modulate these processes .

Pharmacokinetics

) suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of sPLA2 by 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid can lead to a decrease in the production of arachidonic acid and downstream eicosanoids . This could potentially modulate inflammatory responses and other processes regulated by these signaling molecules .

特性

IUPAC Name |

(4R)-4-(7-phenylheptanoylamino)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTPELWBOPVWPH-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

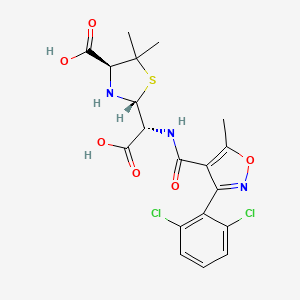

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)